molecular formula C17H16ClFN4OS B10771115 N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide

N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide

Cat. No.: B10771115
M. Wt: 378.9 g/mol
InChI Key: VVZZZUNCWSTIOI-KRWDZBQOSA-N
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Description

N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide is a compound with significant interest in both scientific research and industrial applications. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide typically involves a multi-step process:

  • Formation of the thiazine ring: : This might involve cyclization reactions using appropriate starting materials like amino acids and thioureas.

  • Introduction of the fluorophenyl group: : This step often requires aromatic substitution reactions under controlled conditions to ensure the correct placement of the fluorine atom.

  • Coupling with the pyridine carboxamide: : This final step might involve amide bond formation using coupling reagents such as carbodiimides or via direct condensation.

Industrial Production Methods

On an industrial scale, the production methods are optimized for yield and purity. High-pressure reactors and continuous flow systems may be employed to ensure consistent quality and scalability. Green chemistry principles are also integrated to minimize waste and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide can undergo several types of chemical reactions:

  • Oxidation: : It can be oxidized to introduce new functional groups or modify its properties.

  • Reduction: : Reduction reactions can be used to remove specific functional groups or adjust the compound's electronic characteristics.

  • Substitution: : This compound may participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide, are used to induce oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride, facilitate reduction reactions.

  • Substitution reactions: : Might involve reagents like halogens or alkylating agents under both acidic and basic conditions.

Major Products

The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deaminated product.

Scientific Research Applications

N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide has a wide array of applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Serves as a tool for studying enzyme interactions and metabolic pathways.

  • Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets within cells:

  • Molecular Targets: : These might include enzymes, receptors, or DNA.

  • Pathways Involved: : It could modulate signaling pathways, inhibit enzyme activity, or interact with genetic material to exert its effects.

Comparison with Similar Compounds

N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide stands out from similar compounds due to its specific fluorinated and thiazine structure. Similar compounds might include other thiazine derivatives or pyridine carboxamides, but the unique combination of functional groups in this molecule provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClFN4OS

Molecular Weight

378.9 g/mol

IUPAC Name

N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide

InChI

InChI=1S/C17H16ClFN4OS/c1-17(6-7-25-16(20)23-17)12-8-11(3-4-13(12)19)22-15(24)14-5-2-10(18)9-21-14/h2-5,8-9H,6-7H2,1H3,(H2,20,23)(H,22,24)/t17-/m0/s1

InChI Key

VVZZZUNCWSTIOI-KRWDZBQOSA-N

Isomeric SMILES

C[C@]1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F

Canonical SMILES

CC1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F

Origin of Product

United States

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